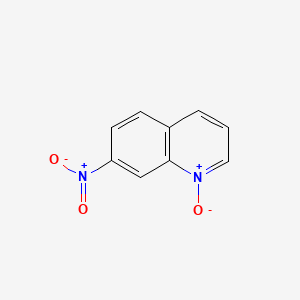

7-nitroquinolin-1-ium-1-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-nitroquinolin-1-ium-1-olate: is a chemical compound with the molecular formula C9H6N2O3 . It is known for its unique structure, which includes a quinoline ring substituted with a nitro group at the 7th position and an oxo group at the 1st position.

Mecanismo De Acción

Target of Action

Quinoline, 7-nitro-, 1-oxide, also known as 7-nitroquinolin-1-ium-1-olate or 7-Nitroquinoline N-oxide, is a derivative of quinoline . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Mode of Action

The mode of action of this compound involves the formation of a C–N bond . This reaction might proceed via the formation of an enolate, which would react with the nitro group .

Biochemical Pathways

Quinoline-containing compounds display a wide spectrum of interesting pharmacological activities and unique physicochemical properties . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Pharmacokinetics

It’s known that the lipophilic properties of substituents on the quinoline ring can influence the compound’s pharmacokinetic properties . For instance, increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity .

Result of Action

The result of the action of this compound is largely dependent on its interaction with its targets. As a derivative of quinoline, it’s known to exhibit a variety of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of quinoline derivatives has been achieved using green and clean methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids . These methods are more sustainable and environmentally friendly .

Análisis Bioquímico

Biochemical Properties

7-Nitroquinoline N-oxide is known to interact with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . These interactions are critical for their reactions or functioning in vivo . The coordination of N-oxide’s oxygen atom to Lewis acids on multicenter donor–acceptor bonding was explored via a combination of experimental and computational studies .

Cellular Effects

7-Nitroquinoline N-oxide has been found to induce immune cells death to onset early immunosuppression during oral squamous cell carcinoma (OSCC) progression in a murine model . It also induces higher levels of Top1cc and reduced histone γ-H2AX in PSNG13 than in PNSF5 .

Molecular Mechanism

The molecular mechanism of 7-Nitroquinoline N-oxide involves the formation of stable quinolone monoadducts with genomic DNA . This process is highly mutagenic and genotoxic . The coordination of N-oxide’s oxygen atom to Lewis acids strengthens the multicenter bonding of the nitro-heterocycle .

Temporal Effects in Laboratory Settings

It is known that the Top1cc induced by 4NQO accumulate progressively after 4NQO addition and persist following 4NQO removal .

Metabolic Pathways

It is known that it forms stable quinolone monoadducts with genomic DNA, which suggests it may be involved in DNA metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitroquinolin-1-ium-1-olate typically involves the nitration of quinoline derivatives. One common method includes the nitration of quinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 7-nitroquinolin-1-ium-1-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction of the nitro group can lead to the formation of aminoquinoline derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry: 7-nitroquinolin-1-ium-1-olate is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines .

Medicine: The compound’s derivatives are explored for their potential use as therapeutic agents in treating infections and cancer .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials due to its chromophoric properties .

Comparación Con Compuestos Similares

Nitroxoline: A hydroxyquinoline derivative with antibacterial properties.

Quinoline N-oxide: Another quinoline derivative with similar structural features but different reactivity.

Uniqueness: 7-nitroquinolin-1-ium-1-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Propiedades

IUPAC Name |

7-nitro-1-oxidoquinolin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-10-5-1-2-7-3-4-8(11(13)14)6-9(7)10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOCQTVDQHFBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=C1)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-18-5 |

Source

|

| Record name | Quinonline, 8-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B6598559.png)